Diphyl

Description

Properties

IUPAC Name |

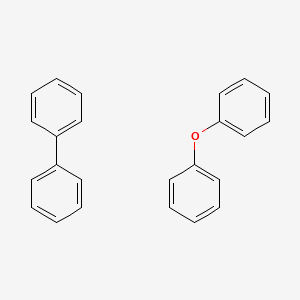

1,1'-biphenyl;phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O.C12H10/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1-10H;1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHCVCKDNQYMGEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2.C1=CC=C(C=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O.C12H10, C24H20O | |

| Record name | DOWTHERM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8609 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9073387 | |

| Record name | Phenyl ether-biphenyl mixture | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dowtherm appears as light to dark brown fragrant liquid. May float or sink in water. Freezing point is 54 °F. (USCG, 1999), Colorless to straw-colored liquid or solid (below 54 degrees F) with a disagreeable, aromatic odor. [Note: A mixture typically contains 75% phenyl ether & 25% biphenyl.]; [NIOSH], Colorless to straw-colored liquid or solid (below 54 °F) with a disagreeable, aromatic odor. [Note: A mixture typically contains 75% phenyl ether & 25% biphenyl.] | |

| Record name | DOWTHERM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8609 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenyl ether-biphenyl mixture, vapor | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/592 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Phenyl ether-biphenyl mixture (vapor) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0683.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

494 °F at 760 mmHg (USCG, 1999), 257 °C, 495 °F | |

| Record name | DOWTHERM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8609 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DOWTHERM A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenyl ether-biphenyl mixture (vapor) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0683.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

255 °F (USCG, 1999), 255 °F, 255 °F OC., 239 °F | |

| Record name | DOWTHERM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8609 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenyl ether-biphenyl mixture, vapor | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/592 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DOWTHERM A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenyl ether-biphenyl mixture (vapor) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0683.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), SOL IN ALC, ETHER, BENZENE; INSOL IN WATER, Insoluble | |

| Record name | DOWTHERM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8609 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DOWTHERM A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenyl ether-biphenyl mixture (vapor) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0683.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.06 at 69.8 °F (USCG, 1999) - Denser than water; will sink, 1.06 @ 25 °C/25 °C, (77 °F): 1.06 | |

| Record name | DOWTHERM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8609 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DOWTHERM A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenyl ether-biphenyl mixture (vapor) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0683.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0.08 mmHg at 77 °F (NIOSH, 2023), 0.08 [mmHg], 0.08 MM HG @ 25 °C, (77 °F): 0.08 mmHg | |

| Record name | DOWTHERM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8609 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenyl ether-biphenyl mixture, vapor | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/592 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DOWTHERM A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenyl ether-biphenyl mixture (vapor) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0683.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless to straw-colored liquid or solid (below 54 degrees F) ... [Note: A mixture typically contains 75% phenyl ether & 25% biphenyl]. | |

CAS No. |

8004-13-5 | |

| Record name | DOWTHERM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8609 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1′-Biphenyl, mixt. with 1,1′-oxybis[benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=8004-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dowtherm A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008004135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl ether-biphenyl mixture | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-Biphenyl, mixt. with 1,1'-oxybis[benzene] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOWTHERM A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Biphenyl, mixed with biphenyl oxide (3:7) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/DV16E360.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

54 °F (USCG, 1999), 12.2 °C, 54 °F | |

| Record name | DOWTHERM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8609 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DOWTHERM A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenyl ether-biphenyl mixture (vapor) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0683.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to Diphyl: A High-Temperature Eutectic Heat Transfer Fluid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Diphyl, a widely used synthetic organic heat transfer fluid. The document details its eutectic composition, key physical and chemical properties, and standardized experimental protocols for its characterization. This information is particularly relevant for professionals in chemical synthesis, pharmaceutical manufacturing, and process engineering where precise high-temperature control is critical.

Composition and Eutectic Nature

This compound is the common trade name for a eutectic mixture of diphenyl ether (C₁₂H₁₀O) and biphenyl (C₁₂H₁₀).[1][2][3] The eutectic composition, which is the mixture ratio that yields the lowest possible melting point, is precisely defined.[3][4] This property is advantageous as it allows the fluid to be in a liquid state at a lower temperature than either of its individual components, facilitating easier handling and startup in thermal systems.[1]

The standard eutectic mixture, often marketed as Dowtherm A or Therminol VP-1, consists of:

This specific ratio results in a sharp melting point, a characteristic feature of a eutectic system.[1]

Physical and Chemical Properties

This compound is a clear, pale yellow liquid known for its exceptional thermal stability, allowing it to be used in high-temperature applications up to 400°C (750°F).[1][2][5] Its low viscosity ensures efficient heat transfer, and it can be utilized in both liquid and vapor phases, making it versatile for various process heating applications.[2][6][7]

Key Quantitative Data

The following tables summarize the essential physical, thermal, and safety properties of the standard this compound eutectic mixture.

Table 1: General and Thermal Properties

| Property | Value | Units |

| Appearance | Clear, pale yellow liquid | - |

| Eutectic Melting Point | 12 - 14 | °C |

| Boiling Point (at 1.013 bar) | 257 | °C |

| Maximum Application Temp. | 400 | °C |

| Density (at 20°C) | 1035 | kg/m ³ |

| Kinematic Viscosity (at 20°C) | 6.3 | mm²/s |

| Thermal Conductivity (at 20°C) | 0.138 | W/(m·K) |

| Mean Specific Heat (at 20°C) | 1.55 | kJ/(kg·K) |

Data sourced from references:[1][2][4][8][9]

Table 2: Safety and Hazard Data

| Property | Value | Units |

| Flash Point | ~115 | °C |

| Autoignition Temperature | ~615 | °C |

| Lower Explosion Limit (at 132°C) | ~1.01 | % by vol. |

| Upper Explosion Limit (at 138.5°C) | ~3.47 | % by vol. |

Data sourced from reference:[9]

Relevance in Drug Development and Scientific Research

While not a direct pharmaceutical ingredient, this compound's utility in drug development is significant, primarily in the manufacturing and chemical synthesis stages. Its high thermal stability and precise temperature control are crucial for:

-

Chemical Synthesis: Used as a high-boiling solvent for organic reactions requiring elevated temperatures, such as certain cyclization or condensation reactions.[6][10]

-

Pharmaceutical Manufacturing: Employed as a heat transfer medium in reactors and other process equipment to maintain uniform and precise temperatures, which is critical for product quality, yield, and safety in the production of active pharmaceutical ingredients (APIs).[1]

-

Polymerization Processes: The ability to provide exact temperature compliance is vital for polymerization, a process used in creating various materials, including some used in drug delivery systems.[1]

Experimental Protocols

Accurate characterization of the thermal properties of this compound and similar eutectic mixtures is essential for process design and safety. The following are detailed methodologies for key experiments.

Protocol: Eutectic Point Determination by Differential Scanning Calorimetry (DSC)

This protocol is based on the principles outlined in ASTM D4419 and D3418 for determining transition temperatures.

Objective: To determine the precise melting temperature (eutectic point) and heat of fusion of the this compound mixture.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Hermetic aluminum sample pans and lids

-

Crimper for sealing pans

-

Analytical balance (accurate to 0.01 mg)

-

Inert purge gas (e.g., Nitrogen) with flow controller

Procedure:

-

Calibration: Calibrate the DSC instrument's temperature and heat flow scales using certified reference materials (e.g., Indium) according to the manufacturer's instructions.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound liquid sample into a hermetic aluminum pan.

-

Securely crimp a lid onto the pan to prevent volatilization during the experiment.

-

Prepare an identical empty, crimped pan to serve as the reference.

-

-

Instrument Setup:

-

Place the sample pan on the sample stage and the reference pan on the reference stage of the DSC cell.

-

Initiate an inert gas purge (e.g., Nitrogen) at a constant flow rate (typically 20-50 mL/min) to provide a stable, non-reactive atmosphere.

-

-

Thermal Program:

-

Equilibration: Cool the sample to a temperature well below the expected melting point (e.g., -20°C) and hold isothermally for 5 minutes to ensure complete solidification and thermal equilibrium.

-

Heating Scan: Heat the sample at a controlled linear rate, typically 10°C/min, to a temperature well above the melting transition (e.g., 50°C).[8] Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature (°C). The melting of the eutectic mixture will appear as an endothermic peak.

-

Determine the onset temperature of the peak, which corresponds to the eutectic melting point. This is found by extrapolating the baseline prior to the peak and the steepest slope of the peak to their intersection.

-

Integrate the area under the peak to calculate the heat of fusion (ΔHfus) in J/g.

-

Protocol: Thermal Conductivity Measurement by Transient Hot Wire (THW) Method

This protocol is based on the principles of the THW method, a standard technique for liquids (ASTM D7896-19).

Objective: To measure the thermal conductivity of this compound, which is a critical parameter for heat transfer calculations.

Apparatus:

-

Transient Hot Wire (THW) apparatus

-

Liquid sample cell

-

Thin platinum wire sensor

-

Constant temperature bath

-

High-precision digital voltmeter and power supply

Procedure:

-

System Setup:

-

Assemble the sample cell with the platinum hot wire sensor, ensuring the wire is fully immersed in the this compound sample.

-

Place the cell in a constant temperature bath set to the desired measurement temperature (e.g., 20°C) and allow it to reach thermal equilibrium.

-

-

Measurement:

-

The instrument applies a short, constant voltage pulse (typically for 1 second) to the platinum wire, causing it to heat up.[6][9]

-

The wire acts as both a heat source and a resistance thermometer. The instrument precisely records the change in the wire's resistance (and thus its temperature) as a function of time during and after the pulse.

-

-

Data Analysis:

-

The thermal conductivity (λ) is calculated from the linear slope of the plot of temperature rise (ΔT) versus the logarithm of time (ln(t)).[6]

-

The fundamental relationship is given by: ΔT ≈ (q / 4πλ) * ln(t) + C, where 'q' is the heat input per unit length of the wire and 'C' is a constant.

-

The instrument's software typically performs this calculation automatically to provide a direct reading of thermal conductivity.

-

Protocol: Viscosity Measurement by Rotational Viscometer

Objective: To determine the dynamic viscosity of this compound, which influences pumping power requirements and flow characteristics.

Apparatus:

-

Rotational viscometer with appropriate spindle

-

Sample container

-

Constant temperature bath to control sample temperature

Procedure:

-

Preparation:

-

Place a sufficient volume of the this compound sample into the sample container.

-

Immerse the container in the constant temperature bath set to the desired measurement temperature (e.g., 20°C) and allow it to equilibrate.

-

-

Measurement:

-

Select a spindle that will give a torque reading within the instrument's recommended range (typically 20-80% of full scale).

-

Immerse the selected spindle into the this compound sample up to the marked immersion depth.

-

Set the viscometer to a specific rotational speed (RPM).

-

Allow the spindle to rotate until the viscosity reading stabilizes.

-

-

Data Recording:

-

Record the viscosity reading in centipoise (cP) or Pascal-seconds (Pa·s), along with the spindle used, rotational speed, and temperature.

-

Measurements should be repeated at different rotational speeds to check for Newtonian behavior (viscosity independent of shear rate).

-

References

- 1. store.astm.org [store.astm.org]

- 2. store.astm.org [store.astm.org]

- 3. How to Measure Viscosity: 10 Steps (with Pictures) - wikiHow [wikihow.com]

- 4. static1.squarespace.com [static1.squarespace.com]

- 5. Viscosity | Class experiment | RSC Education [edu.rsc.org]

- 6. thermtest.com [thermtest.com]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 8. file.yzimgs.com [file.yzimgs.com]

- 9. Transient hot wire method - Wikipedia [en.wikipedia.org]

- 10. blog.iceslicer.com [blog.iceslicer.com]

Thermal conductivity and viscosity of Diphyl at different temperatures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal conductivity and viscosity of Diphyl, a widely used heat transfer fluid. This compound is the trade name for a eutectic mixture of diphenyl ether (73.5%) and biphenyl (26.5%).[1][2][3] It is also marketed under other names such as Dowtherm A and Therminol VP-1.[3][4] Renowned for its exceptional thermal stability at high temperatures, this compound is extensively utilized in industrial applications, including chemical processing and the plastics industry, for both liquid and vapor phase heating.[5][6] This document details its key thermophysical properties at various temperatures, outlines the experimental methods for their determination, and presents logical workflows for these procedures.

Data Presentation: Thermophysical Properties

The following tables summarize the temperature-dependent thermal conductivity and viscosity of this compound's liquid phase, crucial for heat transfer calculations and system design.

Thermal Conductivity

The thermal conductivity of this compound, a measure of its ability to conduct heat, decreases as temperature increases.[7]

| Temperature (°C) | Thermal Conductivity (W/m·K) |

| 15 | 0.1395 |

| 65 | 0.1315 |

| 105 | 0.1251 |

| 155 | 0.1171 |

| 205 | 0.1091 |

| 255 | 0.1011 |

| 305 | 0.0931 |

| 355 | 0.0851 |

| 405 | 0.0771 |

| (Data sourced from Dowtherm A Technical Data Sheet)[8] |

Dynamic Viscosity

The viscosity of this compound, representing its resistance to flow, significantly decreases with a rise in temperature, which is a characteristic behavior of liquids.[7] This low viscosity across its operating range minimizes pumping difficulties and enhances heat transfer efficiency.[9]

| Temperature (°C) | Dynamic Viscosity (mPa·s or cP) |

| 15 | 5.00 |

| 65 | 1.58 |

| 105 | 0.91 |

| 155 | 0.56 |

| 205 | 0.38 |

| 255 | 0.27 |

| 305 | 0.20 |

| 355 | 0.16 |

| 405 | 0.12 |

| (Data sourced from Dowtherm A Technical Data Sheet)[8] |

Experimental Protocols

The accurate measurement of thermophysical properties is paramount for the reliable design and operation of thermal systems. The data presented in this guide are determined by established experimental techniques.

Measurement of Thermal Conductivity

The transient hot-wire method is a prevalent and accurate technique for measuring the thermal conductivity of liquids and nanofluids.[1]

-

Principle: This method involves immersing a thin platinum or tantalum wire into the liquid sample. The wire serves as both a line heat source and a temperature sensor.

-

Procedure:

-

A constant electric current is passed through the wire, causing a uniform and constant heat flux.

-

This heat dissipates into the surrounding fluid, causing the wire's temperature to rise.

-

The rate of this temperature increase is precisely measured over a short period (typically a few seconds).

-

The thermal conductivity of the fluid is then calculated from the temperature rise of the wire as a function of time. The change in temperature is logarithmically proportional to time, and the thermal conductivity can be derived from the slope of the line in a plot of temperature versus the logarithm of time.

-

-

Instrumentation: A common instrument used for this measurement is a KD2 Pro Thermal Properties Analyzer.[1]

Measurement of Viscosity

The viscosity of this compound can be determined using several methods, including rotational viscometers and rolling ball viscometers.[10]

-

Rotational Viscometer (e.g., Stabinger Viscometer):

-

Principle: This method measures the torque required to rotate an object (like a spindle or cylinder) in the fluid at a constant speed.

-

Procedure: A sample of the fluid is placed in a thermostatically controlled cell. A rotor inside a tube is levitated by centrifugal and hydrodynamic forces and is driven by a rotating magnetic field. The rotational speed of the rotor is measured, and the viscosity is determined based on the relationship between the applied shear stress (from the magnetic field) and the resulting shear rate (rotor speed).

-

-

Rolling Ball Viscometer:

-

Principle: This technique measures the time it takes for a ball to fall or roll through a calibrated, inclined tube filled with the sample fluid.

-

Procedure: The fluid is placed in a calibrated tube maintained at a constant temperature. A sphere of known density and diameter is allowed to roll down a specific length of the tube at a fixed angle. The time taken for the ball to travel this distance is measured. The viscosity of the fluid is then calculated using a formula that correlates the rolling time with the fluid's viscosity.

-

Mandatory Visualization

The following diagrams illustrate the logical workflows of the experimental protocols described above.

Caption: Workflow for determining thermal conductivity.

Caption: Workflow for determining viscosity.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.aip.org [pubs.aip.org]

- 3. lefa.com.tr [lefa.com.tr]

- 4. Diphenyl Oxide-Biphenyl Eutectic | HTF Manufacturer | YANCUI [yancuichem.com]

- 5. When it gets hot, it’s time for this compound - Page 2 of 3 - ELE Times [eletimes.ai]

- 6. priscochem.com [priscochem.com]

- 7. zienjournals.com [zienjournals.com]

- 8. appliedthermalfluids.com [appliedthermalfluids.com]

- 9. rodun-int.com [rodun-int.com]

- 10. researchgate.net [researchgate.net]

Diphyl chemical structure and CAS number

An In-depth Technical Guide to Diphyl for Researchers and Scientists

This compound is the trade name for a eutectic mixture primarily composed of diphenyl ether (also known as diphenyl oxide) and biphenyl.[1][2][3] It is widely recognized for its exceptional thermal stability, making it a valuable asset in various industrial and research applications, particularly as a high-temperature heat transfer fluid.[1][2] This guide provides a comprehensive overview of its chemical structure, properties, relevant experimental protocols, and safety considerations tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and CAS Number

This compound is not a single chemical entity but a mixture. The specific composition is approximately 73.5% diphenyl ether and 26.5% biphenyl by weight.[3][4]

The individual structures of the components are as follows:

Diphenyl Ether (Phenoxybenzene)

Empirical Formula: C₁₂H₁₀O[2]

Biphenyl

Caption: Workflow for the synthesis of a diphenyl ether derivative.

Caption: Workflow for the DPPH radical scavenging assay.

Safety and Handling

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects. [6][7]Researchers and laboratory personnel must adhere to strict safety protocols when handling this chemical.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Work should be conducted in a well-ventilated area or under a chemical fume hood. [7][8]* Handling: Avoid inhalation, ingestion, and contact with skin and eyes. [7]Do not eat, drink, or smoke in areas where the material is handled. [6]Wash hands thoroughly after handling. [6]* Storage: Keep in the original, tightly closed container in a dry and well-ventilated place. [2][8]* First Aid:

-

If Swallowed: Call a poison center or doctor. Rinse mouth. [6] * Skin Contact: Immediately flush skin with soap and plenty of water. Remove contaminated clothing. [7] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [7]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local and national regulations. Avoid release to the environment.

-

References

- 1. Buy this compound | 8004-13-5 [smolecule.com]

- 2. priscochem.com [priscochem.com]

- 3. Diphenyl ether - Wikipedia [en.wikipedia.org]

- 4. 1,1'-Biphenyl, mixt. with 1,1'-oxybis(benzene) | C24H20O | CID 24670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dir.indiamart.com [dir.indiamart.com]

- 6. priscochem.com [priscochem.com]

- 7. priscochem.com [priscochem.com]

- 8. DIPHENYL OXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

The Solubility of Organic Compounds in Diphyl: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of organic compounds in Diphyl, a widely used heat transfer fluid. This compound is the trade name for a eutectic mixture, typically composed of 73.5% diphenyl ether and 26.5% biphenyl.[1][2] Its high thermal stability, low viscosity, and broad liquid phase temperature range make it a critical component in various industrial and pharmaceutical processes, including chemical synthesis and drug manufacturing.[1][3][4] Understanding the solubility of organic compounds within this medium is paramount for process optimization, purification, and ensuring reaction efficiency at elevated temperatures.

Physicochemical Properties of this compound

This compound is a clear, colorless to pale yellow liquid characterized by its non-polar, aromatic nature.[5] This inherent non-polarity is the primary determinant of its solvent capabilities, governed by the principle of "like dissolves like."[6] Consequently, this compound is an excellent solvent for non-polar and weakly polar organic compounds, particularly those with aromatic character. Conversely, it is insoluble in water and other polar solvents.[2][4][7]

Key Properties of this compound (Diphenyl Ether/Biphenyl Eutectic):

| Property | Value |

| Composition | 73.5% Diphenyl Ether, 26.5% Biphenyl |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 257 °C |

| Freezing/Melting Point | 12-14 °C |

| Water Solubility | Insoluble |

Factors Influencing Solubility in this compound

The dissolution of an organic compound in this compound is a multifactorial process. The primary factors include the physicochemical properties of the solute, temperature, and pressure. A logical relationship governing these factors is outlined below.

Caption: Factors influencing the solubility of organic solutes in this compound solvent.

-

Polarity: As a non-polar aromatic solvent, this compound most readily dissolves solutes of similar character. Non-polar compounds like polycyclic aromatic hydrocarbons (PAHs) are expected to exhibit high solubility. Compounds with polar functional groups (e.g., alcohols, carboxylic acids) will have significantly lower solubility.

-

Temperature: For most solid organic compounds, solubility in this compound increases with temperature. This is because the higher thermal energy overcomes the intermolecular forces in the solid solute, allowing solvent molecules to surround it.

-

Pressure: The effect of pressure on the solubility of solid and liquid organic compounds in this compound is generally minimal. However, it is a significant factor for gaseous solutes.

Quantitative Solubility Data

| Solute | Temperature (°C / K) | Solubility (mole fraction, x) |

| Sulfur (α-S₈) | 25 / 298.15 | 0.159 |

| Sulfur (α-S₈) | 50 / 323.15 | 0.289 |

| Sulfur (β-S₈) | 100 / 373.15 | 0.612 |

| Sulfur (liquid) | 130 / 403.15 | 0.811 |

Source: Adapted from Journal of Chemical & Engineering Data, 2022.[7]

Qualitative Solubility Predictions for Representative Organic Compounds:

| Compound Class | Example | Predicted Solubility in this compound | Rationale |

| Aromatic Hydrocarbon | Naphthalene | High | Non-polar, aromatic structure similar to this compound components. |

| Aromatic Acid | Benzoic Acid | Low to Moderate | The non-polar benzene ring promotes solubility, but the polar carboxylic acid group reduces it. Solubility is expected to be lower than in moderately polar solvents like ethers.[8][9] |

| Pharmaceuticals | (e.g., Ibuprofen) | Variable | Solubility depends on the overall polarity of the molecule. A large non-polar backbone would favor solubility, while multiple polar functional groups would hinder it. |

Experimental Protocols for Solubility Determination

Determining the solubility of an organic compound in this compound requires a systematic experimental approach. The isothermal equilibrium method, often referred to as the shake-flask method, is a common and reliable technique. The general workflow involves saturating the solvent with the solute at a constant temperature and then measuring the concentration of the dissolved solute.

Caption: General experimental workflow for determining solute solubility in this compound.

Detailed Protocol: Isothermal Equilibrium Method

-

Preparation: An excess amount of the pure solid organic compound is added to a known volume or mass of this compound in a sealed container (e.g., a screw-capped vial or flask). The use of excess solute is crucial to ensure that a saturated solution is achieved.

-

Equilibration: The container is placed in a constant temperature bath and agitated (e.g., using a shaker or magnetic stirrer) for an extended period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature must be precisely controlled.

-

Phase Separation: Once equilibrium is established, the agitation is stopped, and the undissolved solid is separated from the saturated solution. This is a critical step and can be achieved by:

-

Centrifugation: The sample is centrifuged at the equilibrium temperature to pellet the excess solid.

-

Filtration: The solution is filtered through a syringe filter (compatible with this compound, e.g., PTFE) at the equilibrium temperature.

-

-

Sampling and Dilution: A precise aliquot of the clear, saturated supernatant is carefully withdrawn. This aliquot is then accurately diluted with a suitable solvent in which both the solute and this compound are soluble to bring the concentration into the analytical range of the chosen measurement technique.

-

Analysis: The concentration of the solute in the diluted sample is determined using a calibrated analytical method:

-

High-Performance Liquid Chromatography (HPLC): Ideal for many organic compounds, offering high specificity and sensitivity.

-

UV-Vis Spectroscopy: Suitable for compounds with a chromophore, provided this compound does not interfere with the absorbance wavelength.

-

Gravimetric Analysis: The solvent can be evaporated from a known mass of the saturated solution, and the remaining solid solute is weighed. This method is simpler but may be less precise.

-

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, typically expressed in units such as g/100 mL, mol/L, or mole fraction. This process is repeated at different temperatures to determine the temperature-dependence of solubility.

Conclusion

This compound, the eutectic mixture of diphenyl ether and biphenyl, serves as a non-polar, aromatic solvent suitable for dissolving compounds of similar chemical nature. While extensive quantitative solubility data is sparse, the principles of "like dissolves like" and the effects of temperature provide a strong framework for predicting solubility behavior. For drug development and chemical synthesis applications, the experimental determination of solubility using robust methods like the isothermal equilibrium technique is essential for process design, control, and optimization in this high-temperature medium.

References

- 1. Diphenyl ether - Wikipedia [en.wikipedia.org]

- 2. 1,1'-Biphenyl, mixt. with 1,1'-oxybis(benzene) | C24H20O | CID 24670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. Biphenyl naphthalene | C22H18 | CID 22667539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 6. Benzene - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chegg.com [chegg.com]

- 9. quora.com [quora.com]

Diphyl Thermal Stability in Closed Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability limits of Diphyl®, a eutectic mixture of diphenyl oxide (DPO) and biphenyl, when used in closed systems. Understanding the thermal degradation of this widely used heat transfer fluid is critical for ensuring operational safety, optimizing process efficiency, and maintaining fluid integrity in high-temperature applications prevalent in research, pilot plants, and pharmaceutical manufacturing.

Executive Summary

This compound is recognized for its excellent thermal stability, with a maximum recommended operating temperature of 400°C (752°F) in both liquid and vapor phases.[1][2][3] However, prolonged operation at elevated temperatures, particularly near its upper limit, can lead to thermal decomposition. This degradation results in the formation of both low-boiling and high-boiling byproducts, as well as non-condensable gases, primarily hydrogen.[4][5] The rate of degradation is influenced by temperature, duration of exposure, and the presence of contaminants. This guide details the thermal stability limits, decomposition products, kinetics of degradation, and standardized experimental protocols for evaluating this compound's performance in a closed system.

Thermal Stability Limits and Key Properties

The operational limits of this compound are dictated by its thermal stability. Exceeding these limits can lead to accelerated degradation, compromising the fluid's performance and potentially leading to safety hazards.

Table 1: Key Physical and Thermal Properties of this compound

| Property | Value |

| Composition | 73.5% Diphenyl Oxide, 26.5% Biphenyl (eutectic mixture) |

| Maximum Recommended Use Temperature | 400°C (752°F)[1][2][3] |

| Boiling Point (at 1.013 bar) | 257°C (495°F)[1] |

| Freezing Point | 12°C (54°F) |

| Autoignition Temperature | > 600°C (> 1112°F) |

Thermal Decomposition of this compound

In a closed system, the thermal degradation of this compound proceeds through a series of complex chemical reactions, leading to a variety of byproducts. These products can be broadly categorized as low-boiling compounds, high-boiling compounds, and non-condensable gases.

Major Decomposition Products

Table 2: Major Thermal Decomposition Products of this compound

| Category | Compound | Chemical Formula | Boiling Point (°C) |

| Low-Boiling Compounds | Benzene | C₆H₆ | 80 |

| Phenol | C₆H₅OH | 182 | |

| High-Boiling Compounds | Terphenyls | C₁₈H₁₄ | ~370-430 |

| Quaterphenyls | C₂₄H₁₈ | > 450 | |

| Dibenzofurans | C₁₂H₈O | 287 | |

| Non-Condensable Gases | Hydrogen | H₂ | -253 |

| Methane | CH₄ | -161 | |

| Carbon Monoxide | CO | -191 |

The formation of these products alters the physical properties of the heat transfer fluid. An increase in low-boiling components can raise the vapor pressure of the system, while an accumulation of high-boiling products can increase the viscosity and lead to fouling of heat transfer surfaces.

Kinetics of Decomposition Product Formation

The rate of thermal decomposition is highly dependent on the operating temperature. The formation of hydrogen, a key indicator of degradation, has been studied in detail.

Table 3: Hydrogen Formation Rates in this compound at Various Temperatures in a Closed System

| Temperature (°C) | Initial Hydrogen Formation Rate (μmol kg⁻¹ h⁻¹) |

| 380 | ~1.5 |

| 390 | ~3.0 |

| 400 | ~6.0 |

| 410 | ~11.5 |

Data derived from kinetic models presented in[5].

It is important to note that the rate of hydrogen formation can increase over time, even at a constant temperature. This is attributed to the accumulation of certain degradation products, such as phenol, which can accelerate further decomposition.[4][5]

The overall degradation rate of the fluid itself has also been reported. At 400°C (752°F), the decomposition rate can vary. One source suggests a decomposition rate of 0.8% to 3.0% per 100 hours at approximately 400°C (750°F), with the primary initial effect being polymerization to higher molecular weight compounds.[6]

Experimental Protocols for Thermal Stability Assessment

The thermal stability of organic heat transfer fluids like this compound is typically evaluated using standardized test methods. A key protocol is outlined in ASTM D6743.

ASTM D6743: Standard Test Method for Thermal Stability of Organic Heat Transfer Fluids

This method provides a framework for determining the thermal stability of unused organic heat transfer fluids in a closed system.

Experimental Workflow:

Caption: ASTM D6743 Experimental Workflow.

Key Steps in the Protocol:

-

Sample Preparation: A precise amount of the this compound fluid is weighed into a high-pressure test cell, typically constructed of stainless steel.

-

Inerting: The headspace of the test cell is purged with an inert gas, such as nitrogen, to remove oxygen, and then the cell is sealed.

-

Heating: The sealed cell is placed in a high-temperature bath or oven and maintained at a constant test temperature (e.g., 375°C, 400°C) for a specified duration (e.g., 100, 500 hours).

-

Post-Test Analysis:

-

Gas Analysis: After cooling, the gas phase is carefully vented and collected. The volume of gas is measured, and its composition is determined using gas chromatography (GC). This allows for the quantification of hydrogen, methane, and other light hydrocarbons.

-

Liquid Analysis: The liquid phase is analyzed to determine the concentration of low-boiling and high-boiling degradation products. This is typically performed using simulated distillation by gas chromatography (GC-SimDis). Changes in viscosity and acidity are also often measured.

-

Signaling Pathways and Logical Relationships in Thermal Degradation

The thermal degradation of this compound is not a simple, single-reaction process. It involves a complex network of reactions, including bond cleavage, radical formation, and polymerization.

Proposed High-Level Degradation Pathway

Caption: High-Level this compound Degradation Pathway.

This simplified diagram illustrates that under thermal stress, the parent molecules of this compound undergo initial bond cleavage to form highly reactive radical species. These radicals can then participate in a variety of subsequent reactions to form the observed low-boiling, high-boiling, and gaseous products.

Conclusion

This compound exhibits robust thermal stability up to its recommended maximum operating temperature of 400°C. However, operation at or near this limit will inevitably lead to thermal degradation. For researchers, scientists, and drug development professionals utilizing this compound in closed systems, a thorough understanding of the degradation pathways and the nature of the decomposition products is essential for maintaining process safety, efficiency, and product purity. Regular monitoring of the fluid's condition through analytical techniques such as gas chromatography is recommended to track the extent of degradation and to inform decisions regarding fluid replacement or reprocessing. The experimental protocols outlined in standards like ASTM D6743 provide a reliable basis for evaluating the thermal stability of this compound under controlled laboratory conditions.

References

Autoignition Temperature of Diphyl in Air: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the autoignition temperature of Diphyl in air. This compound is a eutectic mixture of diphenyl ether and biphenyl, widely used as a heat transfer fluid. Understanding its autoignition temperature is critical for safe handling and design of experiments and industrial processes. This document summarizes key quantitative data, details experimental protocols for determination of autoignition temperature, and provides a visual representation of the experimental workflow.

Quantitative Data Summary

The autoignition temperature of this compound and its primary components has been determined by various sources, often referencing standardized test methods. The following table summarizes these findings for easy comparison.

| Substance | Autoignition Temperature (°C) | Autoignition Temperature (°F) | Test Method Cited |

| This compound | ~615 | ~1139 | DIN 51794 |

| This compound DT | 545 | 1013 | DIN 51794 |

| Diphenyl ether | 618 | 1144.4 | ASTM E659 |

Experimental Protocols for Determining Autoignition Temperature

The autoignition temperature of liquid chemicals like this compound is determined through standardized laboratory procedures. The most commonly cited methods are ASTM E659 and DIN 51794. These methods, while similar in principle, have some differences in apparatus and procedure.

ASTM E659: Standard Test Method for Autoignition Temperature of Liquid Chemicals

This test method determines the hot- and cool-flame autoignition temperatures of a liquid chemical in air at atmospheric pressure within a uniformly heated vessel.[1]

Apparatus:

-

Furnace: A furnace with a cylindrical interior capable of reaching at least 600°C is required.[1]

-

Test Flask: A 500-mL borosilicate round-bottom, short-necked boiling flask is used.[2][3]

-

Thermocouples: Multiple thermocouples are used to monitor the temperature of the furnace and the gas inside the flask.[4]

-

Sample Injection System: A hypodermic syringe is used to inject a small, metered sample of the liquid into the heated flask.[5]

-

Observation Mirror: A mirror is mounted above the flask to allow for safe observation of the flask's interior.[3]

Methodology:

-

The 500-mL flask is placed in the furnace and heated to a predetermined, uniform temperature.[3]

-

A small, measured sample of the liquid to be tested is injected into the hot flask.[6]

-

The contents of the flask are observed in a darkened room for a period of 10 minutes, or until ignition occurs.[3][6]

-

Autoignition is identified by the sudden appearance of a flame inside the flask and a sharp increase in the temperature of the gas mixture.[3]

-

The test is repeated at various furnace temperatures and with different sample volumes.[5]

-

The lowest internal flask temperature at which hot-flame ignition occurs is recorded as the autoignition temperature (AIT).[6]

DIN 51794: Testing of Mineral Oil Hydrocarbons - Determination of Ignition Temperature

This German standard is also widely used for determining the ignition temperature of petroleum products and other flammable liquids.

Apparatus:

-

Furnace: An electric furnace capable of maintaining a stable, uniform temperature.

-

Test Flask: A 200-mL conical Erlenmeyer flask is used as the ignition vessel.[7]

-

Thermocouple: A thermocouple is used to measure the temperature within the flask.

-

Sample Introduction: A pipette or syringe is used to introduce the sample into the flask.[8]

Methodology:

-

The 200-mL Erlenmeyer flask is heated in the furnace to the desired test temperature.[7][8]

-

A known volume of the liquid sample is introduced into the opening of the heated flask.[7][8]

-

The flask is observed in a darkened room for the occurrence of ignition, which may manifest as flames or a deflagration.[7]

-

The test is conducted in a series of trials, varying the furnace temperature and the volume of the sample.[7]

-

The lowest furnace temperature at which ignition is observed is determined to be the ignition temperature.[8]

Experimental Workflow Visualization

The following diagram illustrates the logical steps involved in determining the autoignition temperature of a liquid chemical according to standard testing protocols.

References

- 1. webstore.ansi.org [webstore.ansi.org]

- 2. Autoignition temperature - Wikipedia [en.wikipedia.org]

- 3. aidic.it [aidic.it]

- 4. zematra.com [zematra.com]

- 5. Autoignition Temperature (AIT) - Prime Process Safety Center [primeprocesssafety.com]

- 6. Supply ASTM E659 Autoignition Temperature Tester Wholesale Factory - KAYCAN INSTRUMENT (Dalian) Co.,Ltd [kaycanlab.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. masterzematraproducts.nl [masterzematraproducts.nl]

An In-Depth Technical Guide to the Low-Temperature Fluidity of Diphyl® DT and KT

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the freezing and pour points of Diphyl® DT and this compound® KT, two high-performance heat transfer fluids. Understanding these low-temperature characteristics is crucial for ensuring operational reliability and efficiency in applications such as pharmaceutical ingredient manufacturing, fine chemical synthesis, and other processes requiring precise temperature control.

Distinguishing Freezing Point and Pour Point

In the context of industrial heat transfer fluids, which are often complex mixtures of isomers or different compounds, the pour point is a more practical and widely specified parameter than the freezing point.

-

Freezing Point: This is the specific temperature at which a pure substance transitions from a liquid to a solid state. For a pure compound, this occurs at a single, well-defined temperature.

-

Pour Point: This refers to the lowest temperature at which a liquid, particularly a petroleum product or a mixed-component fluid, will continue to flow under standardized conditions. As the fluid cools, wax crystals may begin to form, increasing the viscosity until it ceases to flow. This is a critical parameter for determining the lower operational limit of a heat transfer fluid in a pumped system.

For multi-component fluids like this compound®, there isn't a sharp freezing point but rather a gradual solidification over a temperature range. Therefore, the pour point is the key industry metric for assessing low-temperature pumpability and handling.

Quantitative Data Summary

The low-temperature properties of this compound® DT and this compound® KT are summarized in the table below. These values are critical for designing and operating heat transfer systems that may be exposed to low ambient temperatures.

| Property | This compound® DT | This compound® KT | Test Method |

| Pour Point | -54 °C | Not explicitly defined, but usable from -45 °C | DIN ISO 3016 |

| Freezing Point | Not specified (Pour point is the relevant metric) | Not specified (Pour point is the relevant metric) | Not applicable |

Note: While a specific pour point for this compound® KT is not provided in the available technical literature, its recommended usable temperature range starts from -45°C, indicating a very low pour point.[1]

Experimental Protocol: Determination of Pour Point (Based on DIN ISO 3016 / ASTM D97)

The pour point of this compound® heat transfer fluids is determined using standardized methods such as DIN ISO 3016 or the technically equivalent ASTM D97.[2][3] These methods provide a consistent and reproducible means of evaluating the low-temperature flow characteristics of the fluid.

Objective: To determine the lowest temperature at which the oil will continue to flow when cooled under prescribed conditions.

Apparatus:

-

Test Jar: A cylindrical, flat-bottomed glass jar.

-

Thermometer: A calibrated thermometer appropriate for the expected temperature range.

-

Jacket: A glass or metal water-tight cylinder to surround the test jar.

-

Disk: A cork or felt disk to support the test jar in the jacket.

-

Gasket: A ring to fit around the test jar to create a seal.

-

Cooling Bath: A bath capable of reaching temperatures significantly below the expected pour point.

Procedure:

-

Sample Preparation: The sample is heated to a specified temperature (e.g., to at least 45°C) to dissolve any wax crystals and ensure a uniform thermal history.[4]

-

Cooling: The heated sample is then cooled at a specified rate in a series of cooling baths.[4][5]

-

Observation: At every 3°C interval, the test jar is removed from the cooling bath and tilted to observe for any movement of the fluid.[5] This observation should be brief to minimize warming of the sample.

-

Pour Point Determination: The pour point is recorded as the temperature at which the last movement of the fluid is observed, plus 3°C.[4][5] This is because the test is conducted in 3°C increments, and the point of no-flow lies between the last observed flow temperature and the current no-flow temperature.

Visualization of the Pour Point Determination Workflow

The following diagram illustrates the general workflow for determining the pour point of a heat transfer fluid according to standard laboratory procedures.

Caption: Workflow for Pour Point Determination.

References

A Technical Guide to the Dielectric Properties of Diphyl Heat Transfer Fluids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the dielectric constant and electrical conductivity of Diphyl, a common heat transfer fluid. Due to the limited availability of comprehensive public data, this guide synthesizes known values with standardized experimental methodologies to support research and development activities.

This compound is a trade name for a series of synthetic organic heat transfer fluids. The most common formulation is a eutectic mixture of diphenyl oxide and biphenyl, often used in high-temperature applications. Other variants include this compound DT (isomeric ditolyl ethers) and this compound THT (hydrogenated terphenyls). Understanding the dielectric properties of these fluids is crucial for applications where they may be subjected to electric fields or used in sensitive electronic equipment.

Quantitative Data on Dielectric Properties

Quantitative data on the dielectric constant and electrical conductivity of this compound and its variants as a function of temperature is not widely available in published literature or technical data sheets. However, data for an equivalent eutectic mixture of diphenyl oxide and biphenyl, Therminol® VP-1, provides a valuable reference point.

Table 1: Dielectric Constant of this compound (Eutectic Mixture of Diphenyl Oxide and Biphenyl)

| Temperature (°C) | Dielectric Constant |

| 23 | 3.35[1][2][3] |

| Higher Temperatures | Data Not Available |

Table 2: Electrical Conductivity of this compound (Eutectic Mixture of Diphenyl Oxide and Biphenyl)

| Temperature (°C) | Electrical Resistivity (ohm-cm) | Electrical Conductivity (S/m) |

| 20 | 6.4 x 10¹¹[4] | 1.56 x 10⁻¹⁰ |

| Higher Temperatures | Data Not Available | Data Not Available |

Note: Electrical conductivity is the reciprocal of electrical resistivity.

Table 3: Dielectric and Electrical Properties of this compound DT and this compound THT

| Property | This compound DT | This compound THT |

| Dielectric Constant | Data Not Available | Data Not Available |

| Electrical Conductivity | Data Not Available | Data Not Available |

Experimental Protocols

The measurement of the dielectric constant and electrical conductivity of insulating liquids like this compound is governed by standardized procedures. The following protocols are based on widely accepted ASTM standards.

Measurement of Dielectric Constant

The dielectric constant of this compound can be determined following the principles outlined in ASTM D924 - Standard Test Method for Dissipation Factor (or Power Factor) and Relative Permittivity (Dielectric Constant) of Electrical Insulating Liquids .[5]

Methodology:

-

Sample Preparation: A sample of the this compound fluid is carefully collected, ensuring it is free from contaminants such as moisture and particulate matter.

-

Test Cell: A three-terminal test cell is used. This cell is a capacitor in which the this compound sample serves as the dielectric material between the electrodes. The cell is designed to have a precisely known geometry.

-

Capacitance Measurement: The capacitance of the test cell is measured twice: once with the cell filled with the this compound sample (Cₓ) and once with the cell empty (filled with air, C₀). The measurements are typically performed using a high-precision capacitance bridge.

-

Temperature Control: The temperature of the test cell and the this compound sample is controlled to the desired measurement temperature, typically using a temperature-controlled chamber or a liquid bath.[6]

-

Calculation: The dielectric constant (εᵣ) is calculated as the ratio of the capacitance of the cell with the this compound sample to the capacitance of the cell with air as the dielectric: εᵣ = Cₓ / C₀

Measurement of Electrical Conductivity

The electrical conductivity of this compound is determined from its electrical resistivity, which is measured according to ASTM D1169 - Standard Test Method for Specific Resistance (Resistivity) of Electrical Insulating Liquids .

Methodology:

-

Sample Preparation: A clean, dry sample of the this compound fluid is obtained.

-

Test Cell: A guarded electrode test cell is filled with the this compound sample. The guard electrode helps to minimize fringing fields and leakage currents, ensuring an accurate measurement of the volume resistance.

-

Voltage Application: A stable DC voltage is applied across the electrodes of the test cell.

-

Current Measurement: The resulting direct current flowing through the sample is measured using a sensitive ammeter (picoammeter or electrometer). The measurement is taken after a specified electrification time to allow for the decay of polarization currents.

-

Resistance Calculation: The volume resistance (Rₓ) is calculated using Ohm's law: Rₓ = V / I, where V is the applied DC voltage and I is the measured current.

-

Resistivity Calculation: The specific resistivity (ρ) is then calculated using the formula: ρ = Rₓ * (A / d), where A is the effective area of the electrodes and d is the distance between the electrodes.

-

Conductivity Calculation: The electrical conductivity (σ) is the reciprocal of the resistivity: σ = 1 / ρ.

Visualizations

Relationship between Temperature and Electrical Properties

References

- 1. htf.krahn.eu [htf.krahn.eu]

- 2. therminol.com [therminol.com]

- 3. scribd.com [scribd.com]

- 4. sintelub.com [sintelub.com]

- 5. ASTM D924 - Standard Test Method of Dissipation Factor (or Power Factor) and Relative Permittivity (Dielectric Constant) of Electrical Insulating Liquids - Savant Labs [savantlab.com]

- 6. omicron-lab.com [omicron-lab.com]

The Influence of Temperature on the Surface Tension of Diphyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the relationship between temperature and the surface tension of Diphyl, a heat transfer fluid composed of a eutectic mixture of diphenyl ether and biphenyl. Understanding this property is crucial for various applications in research, scientific studies, and drug development processes where precise thermal control and interfacial phenomena are critical. This document provides quantitative data, details on experimental methodologies, and a visual representation of the temperature-dependent nature of this compound's surface tension.

Surface Tension of this compound: Quantitative Data

The surface tension of this compound, also commercially known as Dowtherm A, decreases as the temperature increases. This is a typical behavior for most liquids, as the increase in kinetic energy of the molecules weakens the cohesive intermolecular forces. The following table summarizes the available data on the surface tension of this compound at various temperatures.